Biochemical LSD1 Inhibition Potency and MAO Selectivity vs. Tranylcypromine — Direct Head-to-Head Comparison
OG-L002 achieves approximately 1,000-fold greater biochemical potency against LSD1 compared to tranylcypromine (TCP), while inverting the selectivity profile away from MAO-A/B. In cell-free recombinant LSD1 demethylation assays, OG-L002 inhibited LSD1 with an IC50 of 20 nM versus TCP's IC50 of 20.7 μM . The selectivity profile is inverted: OG-L002 is 69-fold selective for LSD1 over MAO-A (IC50 1.38 μM) and 36-fold over MAO-B (IC50 0.72 μM), whereas TCP preferentially inhibits MAO-B (IC50 0.95 μM) and MAO-A (IC50 2.3 μM) over LSD1 (IC50 20.7 μM) . This represents a functional selectivity switch: OG-L002 is an LSD1 inhibitor with residual MAO activity, while TCP is an MAO inhibitor with residual LSD1 activity.
| Evidence Dimension | LSD1 inhibitory potency (cell-free assay) and selectivity ratio over MAO-A/MAO-B |
|---|---|
| Target Compound Data | OG-L002: LSD1 IC50 = 20 nM; MAO-A IC50 = 1.38 μM (69-fold selectivity); MAO-B IC50 = 0.72 μM (36-fold selectivity) |
| Comparator Or Baseline | Tranylcypromine (TCP): LSD1 IC50 = 20.7 μM; MAO-A IC50 = 2.3 μM (0.11-fold, i.e., preferentially inhibits MAO-A); MAO-B IC50 = 0.95 μM (0.046-fold) |
| Quantified Difference | ~1,035-fold improvement in LSD1 IC50; functional selectivity inversion from MAO-preferring to LSD1-preferring |
| Conditions | Cell-free recombinant LSD1 demethylation assay using purified LSD1 protein; MAO-A/B inhibition measured via Amplex Red peroxide/peroxidase-coupled assay |
Why This Matters
For researchers procuring an LSD1 inhibitor to probe epigenetic mechanisms without confounding MAO-mediated off-target effects, OG-L002's 69-fold selectivity window over MAO-A is essential, as TCP's inverted profile would simultaneously inhibit MAO at concentrations required to engage LSD1.
